molecular formula C12H13NO4 B8629396 Methyl 3-hydroxy-5-(2-oxopyrrolidin-1-yl)benzoate

Methyl 3-hydroxy-5-(2-oxopyrrolidin-1-yl)benzoate

Cat. No.: B8629396
M. Wt: 235.24 g/mol
InChI Key: LLDJPAIHUVMBGE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(2-oxopyrrolidin-1-yl)benzoate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 3-hydroxy-5-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C12H13NO4/c1-17-12(16)8-5-9(7-10(14)6-8)13-4-2-3-11(13)15/h5-7,14H,2-4H2,1H3

InChI Key

LLDJPAIHUVMBGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)N2CCCC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid (D36) (400 mg, 1.72 mmol, 1 equiv) was heated at reflux in a mixture of MeOH (20 ml) and concentrated H2SO4 (4 drops) for 7 h. The solution was then cooled to room temperature and concentrated in vacuo to give of 3-hydroxy-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid methyl ester (D37) (300 mg, 74%) as a light brown solid.
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400 mg
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20 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

3-Amino-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid methyl ester (D4a) (1.50 g, 6.4 mmol, 1 equiv) was dissolved in a mixture of 2N aqueous HCl solution (25 ml) and MeOH (50 ml) at 0° C. and treated portionwise with NaN3 (950 mg, 13.8 mmol, 2.2 equiv) over 20 min. H2O (50 ml) was added and the resulting mixture was heated at 90° C. for 45 min then cooled to room temperature and diluted with Et2O (300 ml). The two layers were separated and the organic phase was dried over MgSO4 and concentrated in vacuo to give 3-hydroxy-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid methyl ester (D37) (1.0 g, 67%) as a tan solid.
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1.5 g
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25 mL
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50 mL
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950 mg
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50 mL
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300 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 3-hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid (D6) (1.20 g, 5.43 mmol) and cesium carbonate (1.77 g, 5.43 mmol) in DMF (10 ml) was sonicated for 15 minutes. Iodomethane (0.372 ml, 5.97 mmol) was added and the mixture was stirred at room temperature. After 1 hr more iodomethane (0.05 ml) was added and stirring was continued for a further 30 minutes. The solvent was evaporated, ethyl acetate and 2N HCl were added and the product was extracted into ethyl acetate. The extracts were washed with brine, dried (Na2SO4) and concentrated. Purification by trituration with ethyl acetate and/or chromatography on silica gel (elution with ethyl acetate) gave the title compound (D41). (1.042 g).
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1.2 g
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cesium carbonate
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1.77 g
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10 mL
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0.372 mL
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0.05 mL
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